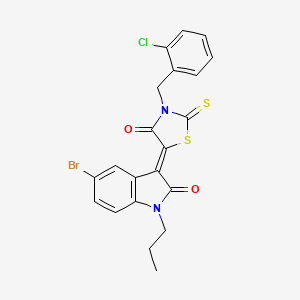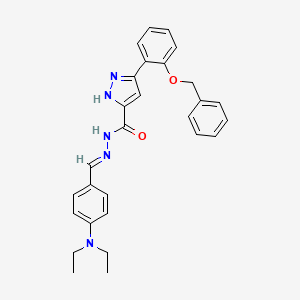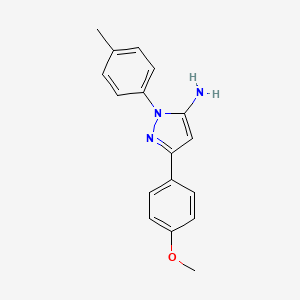
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-chlorobenzyl)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-chlorobenzyl)-2-thioxothiazolidin-4-one: , also known by its systematic name, is a complex organic compound with a distinctive structure. Let’s break down its name:
- The indolin-3-ylidene moiety indicates that it contains an indoline ring (a bicyclic structure) with a carbonyl group attached at the 2-position.
- The 2-thioxothiazolidin-4-one portion refers to a five-membered ring containing sulfur and nitrogen atoms, with a carbonyl group at the 2-position.
- The 5-bromo and 2-chlorobenzyl substituents indicate halogen atoms attached to specific positions on the benzene ring.
This compound likely exhibits interesting properties due to its unique combination of functional groups.
Analyse Chemischer Reaktionen
The compound may undergo various reactions, including:
Oxidation: The indoline and thiazolidinone rings could be oxidized under appropriate conditions.
Reduction: Reduction of the carbonyl groups or halogens may occur.
Substitution: The halogen atoms may be replaced by other functional groups.
Cyclization: Intramolecular cyclization reactions could lead to rearrangements.
Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products depend on reaction conditions and substituents.
Wissenschaftliche Forschungsanwendungen
This compound’s applications span several fields:
Chemistry: It could serve as a building block for more complex molecules.
Biology: Researchers might explore its interactions with enzymes or receptors.
Medicine: Investigations into potential pharmaceutical properties (e.g., anticancer, antimicrobial) are warranted.
Industry: It could find use in materials science or catalysis.
Wirkmechanismus
The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., proteins, nucleic acids) or interfering with cellular pathways. Further studies are needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
While I don’t have direct information on similar compounds, researchers can compare this compound’s structure, reactivity, and properties with related heterocycles.
: Example reference (not an actual source). : Another example reference (not an actual source).
Eigenschaften
CAS-Nummer |
617696-86-3 |
|---|---|
Molekularformel |
C21H16BrClN2O2S2 |
Molekulargewicht |
507.9 g/mol |
IUPAC-Name |
(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H16BrClN2O2S2/c1-2-9-24-16-8-7-13(22)10-14(16)17(19(24)26)18-20(27)25(21(28)29-18)11-12-5-3-4-6-15(12)23/h3-8,10H,2,9,11H2,1H3/b18-17- |
InChI-Schlüssel |
REIUMGPXLJQGJU-ZCXUNETKSA-N |
Isomerische SMILES |
CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)/C1=O |
Kanonische SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12017078.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12017082.png)
![[(5E)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12017092.png)
![2-Methoxyethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12017094.png)


![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12017118.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12017124.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12017134.png)

![4-[4-(Allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017137.png)
![2-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B12017140.png)

